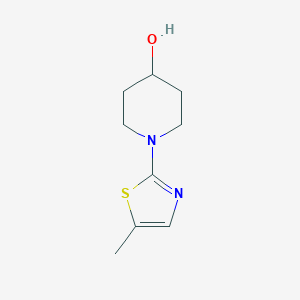![molecular formula C14H17Cl2N3O B12228642 N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12228642.png)
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that features a piperidine ring substituted with a dichloropyridine moiety and a cyclopropanecarboxamide group
Preparation Methods
The synthesis of N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dichloropyridine Moiety: The dichloropyridine group is introduced via nucleophilic substitution reactions.
Attachment of the Cyclopropanecarboxamide Group: The final step involves the coupling of the cyclopropanecarboxamide group to the piperidine ring, often using amide bond formation reactions under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The dichloropyridine moiety may play a crucial role in binding to these targets, while the piperidine ring and cyclopropanecarboxamide group contribute to the compound’s overall activity. Specific pathways and molecular interactions depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-N,2,2-trimethylpropanamide: This compound shares a similar core structure but differs in the substituents attached to the piperidine ring.
1-(3,5-dichloropyridin-2-yl)piperazine: This compound features a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H17Cl2N3O |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H17Cl2N3O/c15-10-6-12(16)13(17-7-10)19-5-1-2-11(8-19)18-14(20)9-3-4-9/h6-7,9,11H,1-5,8H2,(H,18,20) |
InChI Key |
KVSRMQJXJAYYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Cl)Cl)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-methyl-N-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B12228559.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B12228567.png)
![N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B12228588.png)
![3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12228597.png)
![5-Fluoro-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12228598.png)
![3-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indazole](/img/structure/B12228599.png)
[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine](/img/structure/B12228600.png)

![2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12228603.png)
![[2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12228617.png)
![2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12228620.png)

![3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B12228635.png)
![3-[(Oxan-4-yloxy)methyl]pyridine](/img/structure/B12228640.png)
